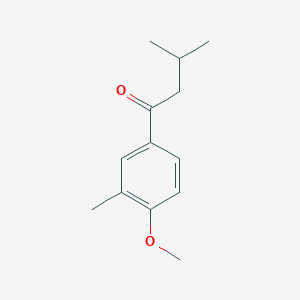

1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one

Description

1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one (CAS: 82938-20-3) is a ketone derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure features a 4-methoxy-3-methylphenyl group attached to a 3-methylbutan-1-one backbone. Key physical properties include a boiling point of 167°C at 25 Torr and a predicted density of 0.986 g/cm³ . The compound is utilized in synthetic chemistry and materials science, often serving as an intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. Its methoxy and methyl substituents influence its electronic properties, solubility, and reactivity, making it a versatile building block in organic synthesis.

Propriétés

IUPAC Name |

1-(4-methoxy-3-methylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)7-12(14)11-5-6-13(15-4)10(3)8-11/h5-6,8-9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCTYMAYPFSYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CC(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one typically involves the alkylation of 4-methoxy-3-methylacetophenone with a suitable alkylating agent. One common method is the Friedel-Crafts acylation reaction, where 4-methoxy-3-methylacetophenone is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparaison Avec Des Composés Similaires

The following analysis compares 1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one with structurally related ketones, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues with Varying Aromatic Substituents

Key Observations :

- Electron-withdrawing groups (e.g., F, Cl) increase reactivity in photoredox and cross-coupling reactions .

- Hydroxyl groups enhance solubility in polar solvents and enable hydrogen-bonded crystal packing .

- Methoxy positioning (para vs. meta) significantly impacts boiling points and electronic properties .

Analogues with Heterocyclic or Aliphatic Modifications

Key Observations :

- Heterocyclic derivatives (e.g., pyridine) are prioritized in medicinal chemistry due to improved bioavailability .

- Brominated aliphatic chains serve as synthetic handles for nucleophilic substitution reactions .

Bioactive Natural Analogues

Key Observations :

- Natural analogues often exhibit bioactivity due to polyphenolic substituents (e.g., hydroxyl groups) .

- Methoxy groups in natural products may reduce polarity, enhancing membrane permeability .

Activité Biologique

1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one, also known as a derivative of acetophenone, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features that contribute to its reactivity and biological effects. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one is . Its structure includes a methoxy group, a methyl group on the phenyl ring, and a butanone side chain, which are crucial for its biological interactions.

The biological activity of 1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, reducing oxidative stress and potentially mitigating damage in biological systems.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory properties.

- Antimicrobial Properties : Investigations have indicated potential antimicrobial effects against various pathogens, making it a candidate for further research in infection control.

Biological Activity Overview

The following table summarizes key biological activities associated with 1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one:

Case Study 1: Antioxidant Effects

A study investigated the antioxidant capacity of 1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one using various in vitro assays. The results demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties revealed that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. The mechanism was linked to the inhibition of NF-kB signaling pathways, indicating its potential therapeutic role in inflammatory diseases.

Case Study 3: Antimicrobial Activity

In another investigation, 1-(4-Methoxy-3-methylphenyl)-3-methylbutan-1-one was tested against various bacterial strains. The results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its application in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.